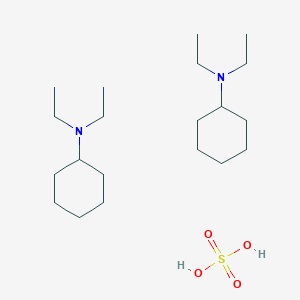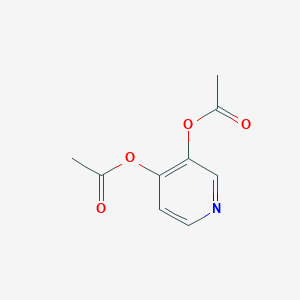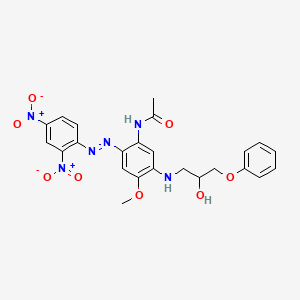
5-Allyl-1-cyclohexylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyl-1-cyclohexylbarbituric acid is a derivative of barbituric acid, which is known for its applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1-cyclohexylbarbituric acid typically involves the alkylation of barbituric acid derivatives. One common method is the reaction of barbituric acid with allyl bromide and cyclohexylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Allyl-1-cyclohexylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction could produce saturated barbituric acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Allyl-1-cyclohexylbarbituric acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Allyl-1-cyclohexylbarbituric acid involves its interaction with various molecular targets. In medicinal applications, it may act on the central nervous system by modulating the activity of neurotransmitter receptors. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barbituric acid: The parent compound, known for its use in the synthesis of barbiturate drugs.
5-Allylbarbituric acid: A simpler derivative with only an allyl group attached.
1-Cyclohexylbarbituric acid: A derivative with only a cyclohexyl group attached.
Uniqueness
5-Allyl-1-cyclohexylbarbituric acid is unique due to the presence of both allyl and cyclohexyl groups, which confer distinct chemical properties and potential applications. This dual substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
| 890-05-1 | |
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-cyclohexyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H18N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h2,9-10H,1,3-8H2,(H,14,16,18) |
InChI-Schlüssel |
SVSSSJKOKJHAFF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
